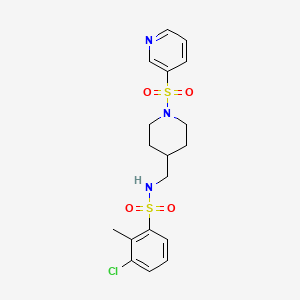

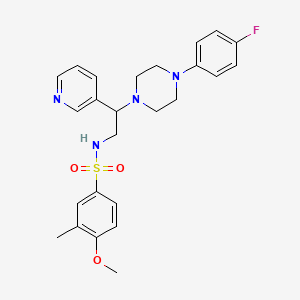

![molecular formula C14H17N3O3 B2563918 ethyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 860785-39-3](/img/structure/B2563918.png)

ethyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a chemical compound with the molecular formula C14H17N3O3 . It is part of the triazole family, which is a group of compounds that have been studied extensively due to their wide range of pharmacological activities .

Chemical Reactions Analysis

Esters, like the compound , can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction. Esters can be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction. Esters can be reduced to form alcohols or aldehydes depending on the reducing agent .Scientific Research Applications

Synthesis of Triazole Derivatives:

- Ethyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate derivatives have been used as starting materials for the synthesis of various triazole derivatives. For instance, these derivatives underwent reduction, Mannich reaction, and hydrolysis to produce compounds with carboxylic acid or alcohol functionality. Notably, the Mannich bases synthesized displayed good antimicrobial activity against test microorganisms, comparable to ampicillin (Fandaklı et al., 2012).

Formation of Acid Hydrazides and Arylidene Hydrazides:

- The compound was also involved in reactions leading to the formation of acid hydrazides and arylidene hydrazides. Specifically, it was treated with hydrazine hydrate, forming structures with diverse coumarin aldehydes. The resultant Schiff bases were characterized using spectroscopic measurements, highlighting their potential relevance in chemical research (G mr k o lu & Imran, 2019).

Antioxidant Properties:

- A synthesized compound related to this compound demonstrated notable antioxidant properties, as indicated by a Ferric reducing antioxidant power assay. Its antioxidant ability was measured to be 1.5-fold higher than the control, butylated hydroxytoluene (Šermukšnytė et al., 2022).

Crystal Structure and Hydrogen Bonding:

- The crystal structure of related compounds revealed significant details about its molecular geometry and intermolecular interactions. For instance, the 1,2,4-triazoline ring and the ethyl acetate substituent demonstrated particular planarity and angles, forming chains parallel to certain crystallographic directions through hydrogen bonds (Karczmarzyk et al., 2012).

Antimicrobial and Antifungal Activity:

- Various derivatives synthesized from the compound were evaluated for their antimicrobial and antifungal activities. Notably, some derivatives showed significant activity against yeast fungi and specific bacteria strains, offering potential as antimicrobial agents in medical research (Ünver et al., 2008).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, structure, and potential pharmacological activities. Given the wide range of activities exhibited by other triazole derivatives , this compound could have potential applications in medicine or other fields.

Mechanism of Action

Target of Action

Many bioactive aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that “ethyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate” might also interact with multiple targets in the body.

Mode of Action

The mode of action of a compound depends on its chemical structure and the targets it interacts with. For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The compound might affect various biochemical pathways depending on its targets. For example, some compounds can produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways, which can increase dramatically under cellular damage .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, compounds that produce ROS can cause oxidative stress, affecting different cellular components negatively .

properties

IUPAC Name |

ethyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-1,2,4-triazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-4-20-13(18)9-16-14(19)17(11(3)15-16)12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBADWBYBEBGHSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2563837.png)

![2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2563839.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3-fluorobenzamide](/img/structure/B2563840.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2563846.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2563848.png)

![5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B2563849.png)

![1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2563857.png)